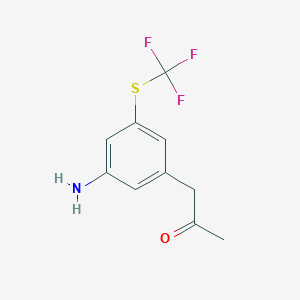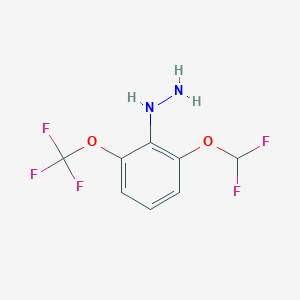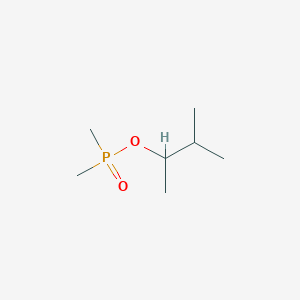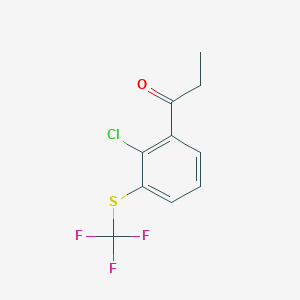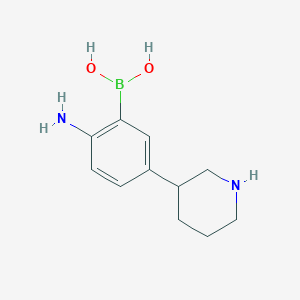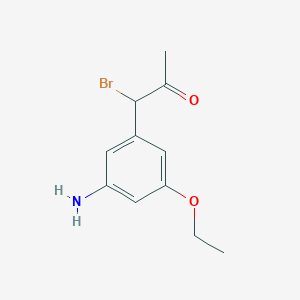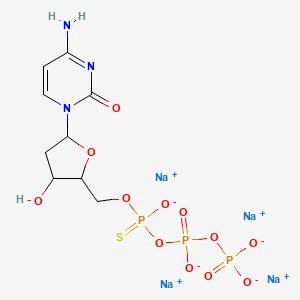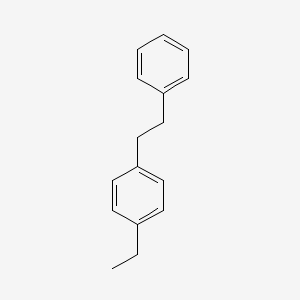
Ethyl(phenylethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl(phenylethyl)benzene, also known as 1-ethyl-2-(1-phenylethyl)benzene, is an organic compound with the molecular formula C16H18. It is a derivative of benzene, characterized by the presence of an ethyl group and a phenylethyl group attached to the benzene ring. This compound is part of the larger family of aromatic hydrocarbons, which are known for their stability and unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl(phenylethyl)benzene can be synthesized through various methods, including Friedel-Crafts alkylation. In this process, benzene reacts with ethyl chloride and phenylethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the catalytic hydrogenation of styrene derivatives. This method is preferred due to its efficiency and scalability. The reaction conditions often include elevated temperatures and pressures, along with the use of metal catalysts such as palladium or nickel.
化学反応の分析
Types of Reactions
Ethyl(phenylethyl)benzene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products, such as acetophenone, benzaldehyde, and benzoic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert this compound to more saturated hydrocarbons. Hydrogenation using hydrogen gas (H2) and a metal catalyst is a typical method.
Substitution: Electrophilic aromatic substitution reactions are common for this compound. For example, nitration using nitric acid (HNO3) and sulfuric acid (H2SO4) can introduce nitro groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with palladium or nickel catalysts.
Substitution: Nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration.
Major Products
Oxidation: Acetophenone, benzaldehyde, benzoic acid.
Reduction: Saturated hydrocarbons.
Substitution: Nitro derivatives of this compound.
科学的研究の応用
Ethyl(phenylethyl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a model compound in studies of aromatic hydrocarbons.
Biology: Research into its biological activity includes studies on its potential effects on cellular processes and its interactions with biological molecules.
Medicine: Investigations into its pharmacological properties and potential therapeutic applications are ongoing.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of ethyl(phenylethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which can influence its binding affinity and activity. Pathways involved in its action include oxidative stress response and signal transduction pathways.
類似化合物との比較
Similar Compounds
Ethylbenzene: Similar in structure but lacks the phenylethyl group.
Phenylethylamine: Contains the phenylethyl group but lacks the benzene ring.
Styrene: Contains a vinyl group attached to the benzene ring instead of an ethyl group.
Uniqueness
Ethyl(phenylethyl)benzene is unique due to the presence of both ethyl and phenylethyl groups attached to the benzene ring. This dual substitution pattern imparts distinct chemical and physical properties, making it valuable in various applications.
特性
CAS番号 |
64800-83-5 |
|---|---|
分子式 |
C16H18 |
分子量 |
210.31 g/mol |
IUPAC名 |
1-ethyl-4-(2-phenylethyl)benzene |
InChI |
InChI=1S/C16H18/c1-2-14-8-10-16(11-9-14)13-12-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3 |
InChIキー |
BDEIYMXBPHSOSG-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)CCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4'-methoxy-7'-(2,4,6-trioxo-1,3-diazinan-5-yl)spiro[1,3-diazinane-5,6'-7,8-dihydro-5H-benzo[f][1,3]benzodioxole]-2,4,6-trione](/img/structure/B14073544.png)

![2-Amino-3-[4-[difluoro(phosphono)methyl]phenyl]propanoic acid](/img/structure/B14073552.png)
![[(4S)-4-propan-2-ylcyclohexen-1-yl]methanol](/img/structure/B14073555.png)

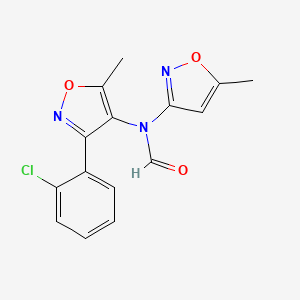
![Benzamide, N-[(4-chlorobenzoyl)oxy]-4-nitro-](/img/structure/B14073566.png)
